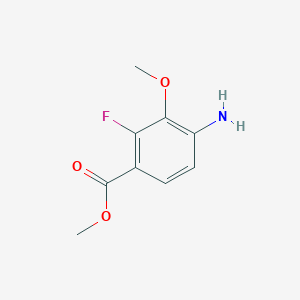

Methyl 4-amino-2-fluoro-3-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-amino-2-fluoro-3-methoxybenzoate” is a chemical compound. It is a derivative of benzoic acid, which is often used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease . The compound has a molecular weight of 199.18 .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of methyl 3-fluoro-4-nitrobenzoate as a starting material. This compound is mixed with Pd/C in a 1:1 ratio of EtOAc/EtOH and stirred at room temperature for 16 hours under 1 atm of H2. The mixture is then filtered through Celite and concentrated to give the title compound .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C9H10FNO3/c1-13-6-4-3-5 (9 (12)14-2)8 (11)7 (6)10/h3-4H,11H2,1-2H3 . This indicates that the compound has a carbon backbone with attached functional groups including an amino group, a fluoro group, and a methoxybenzoate group. Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, the fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .Physical And Chemical Properties Analysis

“this compound” is a solid powder at room temperature . It has a melting point of 85-87 degrees Celsius .Applications De Recherche Scientifique

Fluorescent Sensing and Imaging

A study by Ye et al. (2014) discussed the synthesis of a fluorogenic chemosensor based on o-aminophenol, which demonstrates high selectivity and sensitivity toward Al3+ ions. This chemosensor could potentially be applied for bio-imaging fluorescent probe to detect Al3+ in human cervical HeLa cancer cell lines, showcasing its utility in biological imaging and sensing applications. The fluorescent sensor's capability to detect ions at the parts per billion level with a large Stokes shift highlights its potential in sensitive environmental and biological monitoring (Ye et al., 2014).

Biochemical Research

In biochemical research, the work by Stupperich et al. (1996) demonstrates the broad O-methyl ether cleavage capacity of Sporomusa enzymes. These enzymes can hydrolyze methyl-oxygen linkages under anaerobic conditions, including those in compounds with fluoro and chloro substituents. This study contributes to understanding the biochemical pathways and mechanisms involving methyl transfer and ether cleavage in microbial metabolism. It also highlights the enzyme's specificity towards different substrates, which could be leveraged in developing biocatalytic processes for chemical synthesis or bioremediation (Stupperich et al., 1996).

Medical Imaging

Research by Vos and Slegers (1994) focused on synthesizing a compound as a potential radioligand for the GABA receptor in the brain. The synthesis involved methylation and Schiff reaction processes, which are crucial for producing specific ligands for neuroimaging. This study underscores the importance of chemical synthesis in developing tools for medical diagnostics and the study of neurological functions and disorders (Vos & Slegers, 1994).

Environmental Monitoring

The study by Song et al. (2005) on the synthesis of α-amino (2, or 4)-fluorobenzyl-phosphonates containing isoxazole moiety demonstrates moderate anticancer activity. Though not directly related to Methyl 4-amino-2-fluoro-3-methoxybenzoate, it highlights the broader research into fluorinated compounds for potential therapeutic applications. Such studies contribute to the environmental monitoring of fluorinated pharmaceuticals and their effects (Song et al., 2005).

Safety and Hazards

“Methyl 4-amino-2-fluoro-3-methoxybenzoate” is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and using personal protective equipment .

Mécanisme D'action

Target of Action

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position .

Biochemical Pathways

It’s known that compounds with similar structures can affect various biochemical pathways .

Result of Action

It’s known that compounds with similar structures can cause skin and eye irritation, and specific target organ toxicity .

Propriétés

IUPAC Name |

methyl 4-amino-2-fluoro-3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDGEDJKYQGIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2960338.png)

![4-[(6-Tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2960339.png)

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960341.png)

![5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2960342.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2960346.png)

![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)

![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2960350.png)

![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960351.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2960354.png)

![3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2960357.png)